6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
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Overview
Description
6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is a complex organic compound that belongs to the class of naphthopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . These reactions are often carried out in a solvent-free environment or using green solvents to enhance the sustainability of the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using efficient and scalable catalytic systems. The use of microwave and ultrasound-assisted synthesis techniques can also be employed to increase the yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the propylthio group, where nucleophiles such as amines or thiols can replace the propylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or thiols.
Substitution: Formation of substituted naphthopyran derivatives.
Scientific Research Applications
6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoindole-1,3-dione derivatives: These compounds share a similar structural motif and exhibit comparable biological activities.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is unique due to its specific structural features, such as the presence of the propylthio group and the naphthopyran core. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
8-propylsulfanyl-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-2-8-19-12-7-6-11-13-9(12)4-3-5-10(13)14(16)18-15(11)17/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIOOAJULZOOBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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